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Compound of Interest

Compound Name: 4-Thiazolecarboxylic acid

Cat. No.: B141469

Introduction

4-Thiazolecarboxylic acid (CAS No. 3973-08-8), a heterocyclic compound with the molecular
formula C4HsNO:S, serves as a crucial building block in medicinal chemistry and materials
science. A thorough understanding of its structural and electronic properties is paramount for its
effective utilization in research and development. This technical guide provides an in-depth
overview of the spectroscopic and spectrometric data for 4-Thiazolecarboxylic acid, including
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). Detailed experimental protocols are presented to aid researchers in obtaining and

interpreting high-quality data.

While publicly available, comprehensive spectral data for 4-Thiazolecarboxylic acid is limited,
this guide also incorporates predicted spectral characteristics based on its chemical structure to
provide a foundational understanding.

Data Presentation

The following tables summarize the key spectroscopic and spectrometric data for 4-
Thiazolecarboxylic acid.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.4-8.6 Singlet 1H H5
~9.1-9.3 Singlet 1H H2
~13.0-14.0 Broad Singlet 1H -COOH

Solvent: DMSO-ds

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (6, ppm)

Carbon Atom

~128 - 130 C5
~145 - 147 C4
~155 - 157 C2
~162 - 164 -COOH

Solvent: DMSO-ds

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm~?) Intensity Assignment
2500-3300 Broad, Strong O-H stretch (Carboxylic Acid)
1680-1710 Strong C=0 stretch (Carboxylic Acid)
~3100 Medium C-H stretch (Aromatic)
~1550 Medium C=N stretch (Thiazole ring)
~1400-1450 Medium O-H bend (Carboxylic Acid)
~1200-1300 Strong C-O stretch (Carboxylic Acid)
~800-900 Medium C-H bend (Aromatic)
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Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment
129.00 100 [M]* (Molecular lon)
85.01 - [M-COOH]*

58.00 - [C2H2S]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided
below. These protocols are generalized and may require optimization based on the specific
instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 4-Thiazolecarboxylic acid.
Methodology:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 4-Thiazolecarboxylic acid.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field strength NMR spectrometer.
o Pulse Program: Standard single-pulse sequence.

o Acquisition Time: 2-4 seconds.
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[e]

Relaxation Delay: 1-5 seconds.

o

Number of Scans: 16-64, depending on sample concentration.

[¢]

Spectral Width: 0-16 ppm.

[¢]

Temperature: 298 K.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o Spectral Width: 0-200 ppm.

o Temperature: 298 K.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase correct the spectrum.

o

Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO-de: &
2.50 for *H, & 39.52 for 13C).

o

Integrate the peaks in the *H NMR spectrum.

[¢]

Perform peak picking for both *H and 13C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in 4-Thiazolecarboxylic acid.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 4-Thiazolecarboxylic acid powder directly onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 4-Thiazolecarboxylic acid with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the mixture to a pellet press and apply pressure to form a transparent or
translucent pellet.

e Instrument Parameters:
o Spectrometer: FT-IR spectrometer.
o Scan Range: 4000-400 cm~1,
o Resolution: 4 cm™1,
o Number of Scans: 16-32.

o Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should
be collected prior to sample analysis.

» Data Processing:

o The sample spectrum is automatically ratioed against the background spectrum to
generate the absorbance or transmittance spectrum.
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o Perform baseline correction and peak picking to identify the characteristic absorption
bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-
Thiazolecarboxylic acid.

Methodology:
e Sample Preparation:

o Prepare a dilute solution of 4-Thiazolecarboxylic acid (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

o The sample may be introduced into the mass spectrometer via direct infusion or through a
chromatographic system (e.g., HPLC or GC after derivatization).

e Instrument Parameters (Electron lonization - El, for GC-MS):

[¢]

lonization Mode: Electron lonization (EI).

[¢]

Electron Energy: 70 eV.

[e]

Source Temperature: 200-250 °C.

(¢]

Mass Range: m/z 40-400.
 Instrument Parameters (Electrospray lonization - ESI, for LC-MS):

o lonization Mode: Electrospray lonization (ESI), typically in negative ion mode for
carboxylic acids.

o Capillary Voltage: 3-5 kV.
o Nebulizing Gas Flow: As per instrument recommendation.

o Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent
system.
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o Mass Range: m/z 50-500.

o Data Processing:

o The mass spectrum is generated by plotting the relative abundance of ions against their
mass-to-charge ratio (m/z).

o Identify the molecular ion peak ([M]* or [M-H]~) to confirm the molecular weight.
o Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric
analysis of a chemical compound like 4-Thiazolecarboxylic acid.
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Caption: General workflow for spectroscopic and spectrometric analysis.

 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 4-
Thiazolecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141469#spectroscopic-data-of-4-thiazolecarboxylic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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